molecular formula C9H8N2O4 B3020955 2-(2-nitroethylideneamino)benzoic Acid CAS No. 298188-18-8

2-(2-nitroethylideneamino)benzoic Acid

Cat. No.: B3020955
CAS No.: 298188-18-8
M. Wt: 208.17 g/mol
InChI Key: RJUMNVLNDMQVJW-UHFFFAOYSA-N
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Description

2-(2-nitroethylideneamino)benzoic Acid is an organic compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol This compound is known for its unique structure, which includes a benzoic acid moiety linked to a nitroethylideneamino group

Preparation Methods

The synthesis of 2-(2-nitroethylideneamino)benzoic Acid typically involves the reaction of benzoic acid derivatives with nitroethane under specific conditions. One common method involves the condensation of 2-aminobenzoic acid with nitroethane in the presence of an acid catalyst . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2-nitroethylideneamino)benzoic Acid undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, metal catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-nitroethylideneamino)benzoic Acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(2-nitroethylideneamino)benzoic Acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. These interactions can lead to various biological effects, including antimicrobial activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can disrupt cellular processes by forming reactive species that damage cellular components .

Comparison with Similar Compounds

2-(2-nitroethylideneamino)benzoic Acid can be compared with other similar compounds, such as:

    2-(2-hydroxyethylideneamino)benzoic Acid: This compound has a hydroxyl group instead of a nitro group, which affects its chemical reactivity and biological activity.

    2-(2-aminomethylideneamino)benzoic Acid:

The uniqueness of this compound lies in its nitro group, which imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

2-(2-nitroethylideneamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-5H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUMNVLNDMQVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N=CC[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467498
Record name 2-(2-nitroethylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121845-92-9
Record name 2-(2-nitroethylideneamino)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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